(2-(3,4-dimethylphenyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(pyrazin-2-yl)methanone
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name is a systematic method of naming chemical substances, primarily based on their structure. The molecular formula represents the number and type of atoms in a molecule. The molecular weight is the sum of the atomic weights of all the atoms in the molecule.
Synthesis Analysis
The synthesis of a compound refers to the methods used to create that compound. This can involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure.Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, or computational methods.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, its behavior under various conditions, and the products formed during these reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Antifungal Applications
Researchers have explored the antifungal potential of various synthetic compounds against pathogens such as Fusarium oxysporum f. sp. albedinis, the cause of Bayoud disease. Compounds with specific antifungal pharmacophore sites have shown efficacy in combating this pathogen. Understanding the structure–activity relationship (SAR) and pharmacophore predictions can provide insights into the biological activity against such fungal threats (Kaddouri et al., 2022).
Role in Drug Metabolism and Cytochrome P450 Inhibition
The compound's relevance in drug metabolism, particularly its interaction with Cytochrome P450 (CYP) enzymes, is noteworthy. These enzymes play a critical role in the metabolism of various drugs, and understanding the inhibitory effects of certain compounds on CYP isoforms is crucial for predicting drug-drug interactions and enhancing drug safety and efficacy (Khojasteh et al., 2011).
Chemotherapy and Anticancer Applications
Compounds with pyrazole and pyridine/pyrazine structures are being investigated for their anticancer activities, particularly against non-small cell lung carcinoma (NSCLC). These compounds, through molecular docking simulations, have shown potential as EGFR inhibitors, offering a promising avenue for NSCLC treatment with improved specificity and reduced resistance issues (Hidayat et al., 2022).
Synthesis and Biological Activities
The synthesis and bioevaluation of novel pyrazole derivatives have been a subject of significant interest due to their wide range of potential biological activities including herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties. Innovative synthesis methods under various conditions have been explored to harness these properties for practical applications (Sheetal et al., 2018).
Safety And Hazards
The safety and hazards of a compound refer to its potential effects on human health and the environment. This can include toxicity, flammability, and environmental impact.
Future Directions
Future directions could involve potential applications of the compound, further studies needed to fully understand its properties, or potential modifications to improve its properties.
I hope this general approach helps you in your analysis. If you have specific questions about any of these topics, feel free to ask!
properties
IUPAC Name |
[2-(3,4-dimethylphenyl)-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]-pyrazin-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c1-15-5-6-17(11-16(15)2)28-21(26-9-3-4-10-26)18-13-27(14-20(18)25-28)22(29)19-12-23-7-8-24-19/h3-12H,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKICJSSCAYMJOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CN(CC3=N2)C(=O)C4=NC=CN=C4)N5C=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(3,4-dimethylphenyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(pyrazin-2-yl)methanone |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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